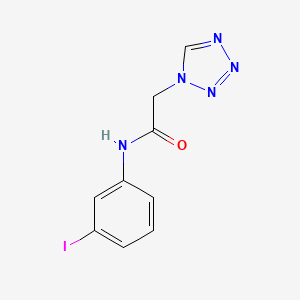![molecular formula C21H21Cl2NO B14913102 (S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride](/img/structure/B14913102.png)
(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique indole structure, which is often found in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Benzyloxy Group: This step involves the alkylation of the indole nitrogen with benzyl chloride in the presence of a base such as sodium hydride.
Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl-substituted indole derivatives.
Substitution: Amino or thio-substituted indole derivatives.
科学研究应用
(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its indole structure.
Biological Studies: It can serve as a probe to study enzyme interactions and receptor binding in biological systems.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of (S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The benzyloxy and chloromethyl groups can further enhance binding affinity and specificity through hydrophobic interactions and covalent bonding.
相似化合物的比较
Similar Compounds
5-Benzyloxyindole: Lacks the chloromethyl and methyl groups, making it less versatile in chemical reactions.
1-Chloromethylindole:
9-Methylindole: Lacks the benzyloxy and chloromethyl groups, limiting its use in materials science.
Uniqueness
(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications, from drug development to materials science.
属性
分子式 |
C21H21Cl2NO |
|---|---|
分子量 |
374.3 g/mol |
IUPAC 名称 |
(1S)-1-(chloromethyl)-9-methyl-5-phenylmethoxy-2,3-dihydro-1H-benzo[e]indole;hydrochloride |
InChI |
InChI=1S/C21H20ClNO.ClH/c1-14-6-5-9-17-19(24-13-15-7-3-2-4-8-15)10-18-21(20(14)17)16(11-22)12-23-18;/h2-10,16,23H,11-13H2,1H3;1H/t16-;/m1./s1 |
InChI 键 |
GPHZFPKBOQXFTH-PKLMIRHRSA-N |
手性 SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3)CCl)OCC4=CC=CC=C4.Cl |
规范 SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2C(CN3)CCl)OCC4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


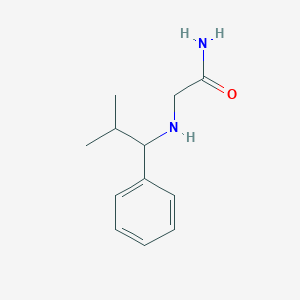
![n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine](/img/structure/B14913027.png)
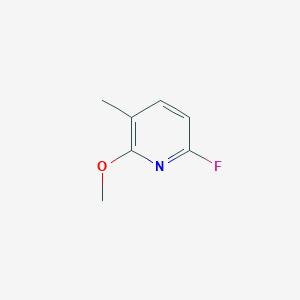
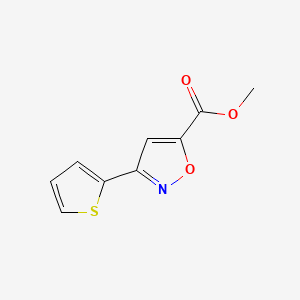
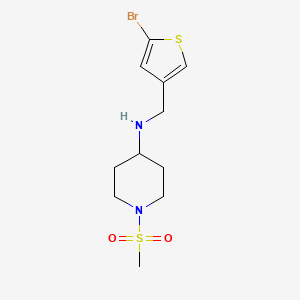


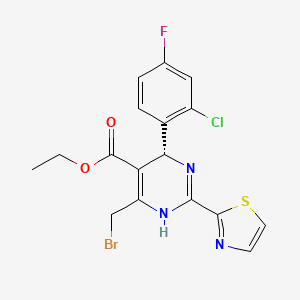
![{[3-(Ethoxymethyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitrile](/img/structure/B14913059.png)
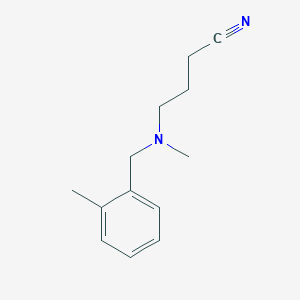
![2-[(4-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14913097.png)
![4-chloro-N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B14913107.png)
